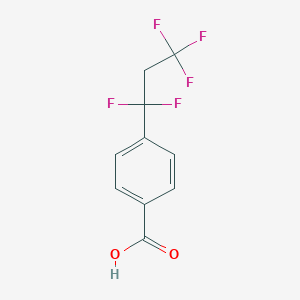

4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,1,3,3,3-Pentafluoropropyl)benzoic acid is a useful research compound. Its molecular formula is C10H7F5O2 and its molecular weight is 254.156. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

One notable application of benzoic acid derivatives in scientific research is the development of novel fluorescence probes for the detection of reactive oxygen species (ROS). Researchers designed and synthesized 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its derivatives as fluorescence probes to selectively detect highly reactive oxygen species such as hydroxyl radicals and reactive intermediates of peroxidase. These compounds, through their specific reactivity and fluorescence properties, provide a powerful tool for studying the roles of ROS in various biological and chemical contexts (Setsukinai et al., 2003).

Benzoic Acid in Foods and Additives

Benzoic acid and its derivatives, including various benzoic acid esters, are widely used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetics, hygiene, and pharmaceutical products. Their ubiquity in the environment and potential for high human exposure necessitate understanding their occurrence, uses, metabolism, and toxicology. This comprehensive review highlights benzoic acid's natural occurrence in plants and animals, its synthetic production, and its broad applications, offering insights into its significance and the ongoing controversy over its safety (del Olmo et al., 2017).

Synthesis and Luminescent Properties of Lanthanide Complexes

Research into the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates explores the impact of electron-withdrawing and electron-donating groups on luminescent properties. This study demonstrates how modifications to the benzoic acid derivatives can significantly affect the photophysical properties of the resulting lanthanide coordination compounds, paving the way for applications in materials science and luminescent labeling (Sivakumar et al., 2010).

Catalytic Applications in Material Science

The development of an In(III) metal-organic framework (MOF) using a bent linker derived from benzoic acid showcases the catalytic potential of such structures in the acetalization of aldehydes. This MOF's unique structure and catalytic efficiency highlight the role of benzoic acid derivatives in advancing heterogeneous catalysis and material science applications (Gándara et al., 2008).

Environmental and Analytical Chemistry

Benzoic acid derivatives are employed in environmental and analytical chemistry, as seen in the synthesis of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives for high-yield processes. The versatility of these compounds in chemical synthesis and potential environmental applications underscores the broad utility of benzoic acid derivatives in scientific research (Zarantonello et al., 2007).

Mechanism of Action

Properties

IUPAC Name |

4-(1,1,3,3,3-pentafluoropropyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F5O2/c11-9(12,5-10(13,14)15)7-3-1-6(2-4-7)8(16)17/h1-4H,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTQGBUZHICKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(CC(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Chloromethyl)-2-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2526502.png)

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2526509.png)